molecular formula C18H16F3NO2 B2976599 (E)-N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)acrylamide CAS No. 314251-26-8

(E)-N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)acrylamide

Cat. No.: B2976599
CAS No.: 314251-26-8
M. Wt: 335.326
InChI Key: KILXOZQLQWDBNS-IZZDOVSWSA-N
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Description

(E)-N-(4-Ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a central α,β-unsaturated carbonyl scaffold. The compound features a 4-ethoxyphenyl group attached to the amide nitrogen and a 3-(trifluoromethyl)phenyl substituent on the acrylamide β-carbon.

Properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c1-2-24-16-9-7-15(8-10-16)22-17(23)11-6-13-4-3-5-14(12-13)18(19,20)21/h3-12H,2H2,1H3,(H,22,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILXOZQLQWDBNS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F3NC_{16}H_{16}F_3N, with a molecular weight of approximately 295.30 g/mol. The structure features an ethoxy group and a trifluoromethyl group, which may contribute to its biological activity.

Antiviral Activity

Recent studies have explored the antiviral properties of acrylamide derivatives, including compounds similar to this compound. A notable study utilized molecular docking techniques to evaluate the interaction of acrylamides with viral proteins. The results indicated that certain acrylamide analogs exhibited significant antiviral activity against chikungunya virus (CHIKV), suggesting that these compounds could inhibit viral attachment by interacting with glycoprotein complexes .

The cytotoxic effects of this compound have also been investigated. In vitro assays demonstrated that related acrylamide derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. These compounds were shown to enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 µM . The proposed mechanism involves the disruption of microtubule assembly, which is critical for cell division and survival .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Mechanism of Action
AntiviralAcrylamide Derivative (similar structure)5.0Inhibition of CHIKV attachment via glycoprotein interaction
CytotoxicRelated Acrylamide Derivatives1.0 - 10.0Induction of apoptosis through microtubule destabilization

Case Studies

  • Antiviral Evaluation :
    A study conducted on acrylamide derivatives found that specific compounds effectively inhibited CHIKV in vitro. Molecular docking revealed that these compounds bind to key viral proteins, preventing viral entry into host cells .
  • Cytotoxic Effects :
    In another investigation, several acrylamide analogs were tested for their ability to induce apoptosis in cancer cells. The results indicated significant increases in caspase-3 activity, confirming the compounds' potential as anticancer agents .

Comparison with Similar Compounds

Table 1: Key Substituent Variations and Physicochemical Properties

Compound Name R₁ (Amide N-Substituent) R₂ (Acrylamide Phenyl) Molecular Weight Key Properties (NMR, MS, mp) Reference
Target Compound 4-Ethoxyphenyl 3-(Trifluoromethyl)phenyl 363.34 Not explicitly reported
(E)-N-(4-Methoxyphenyl)-3-(4-aminophenyl)acrylamide 4-Methoxyphenyl 4-Aminophenyl 282.31 δH 7.6–6.8 (aromatic), mp 160–162°C
(E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide (1i) 4-Ethoxyphenyl 3-Hydroxyphenyl 313.34 δH 7.4–6.7 (aromatic), HRMS confirmed
N-(2-(Trifluoromethoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)acrylamide (2v) 2-(Trifluoromethoxy)phenyl 3-(Trifluoromethyl)phenyl 375.28 δF -57.6 (CF₃), δH 7.8–7.2 (aromatic)
(E)-3-(3-Chlorophenyl)-N-phenethylacrylamide (LQM445) Phenethyl 3-Chlorophenyl 299.77 δH 7.4–7.2 (aromatic), GC-MS: m/z 300

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (in the target and 2v) enhances electrophilicity and metabolic stability compared to chloro (LQM445) or hydroxyl (1i) substituents .
  • Amide N-Substituents : Ethoxy (target) and methoxy () groups improve solubility relative to hydrophobic phenethyl (LQM445) or trifluoromethoxy (2v) groups .

Key Observations :

  • Hydroxyl-substituted analogues (e.g., 1i) activate antioxidant pathways (Nrf2/ARE), whereas chloro-substituted derivatives (e.g., LQM445) may prioritize antiviral activity .

Key Observations :

  • Palladium-catalyzed methods () offer moderate yields (51%), while EDCI-mediated coupling () achieves higher efficiency (65–70%) .

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